6-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate
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Overview
Description
6-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate is a 3-hydroxy carboxylic acid, a cyclohexadienediol and a cyclohexadienecarboxylic acid.
Scientific Research Applications
Synthesis and Chemical Transformations
Microbial Oxidation and Synthesis of Cyclitol Derivatives : The oxidation of benzene by Pseudomonas putida generates cis-3,5-cyclohexadiene-1,2-diol, a precursor used in synthesizing D- and L-myo-inositol 1,4,5-trisphosphates and various cyclitol derivatives, demonstrating the potential of microbial processes in creating complex organic molecules (Ley et al., 1990).
Synthesis of Fluoren-9-ones : Ethyl cyclohexene-1-carboxylate reacts with aromatic substrates in the presence of concentrated sulfuric acid, leading to the formation of cis-1,2,3,4,4a,9a-hexahydrofluoren-9-ones, which are further processed to fluoren-9-ones. This method presents a simplified approach to creating complex fluorenone structures (Ramana & Potnis, 1993).
Role in Organic Synthesis : Cyclohexadiene-cis-diols, including derivatives of 6-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate, are crucial in the synthesis of natural products and biologically relevant molecules, offering a method to achieve goals like brevity, enantiocontrol, and efficiency in organic synthesis (Hudlický & Thorpe, 1997).
Synthesis of Fluorocyclopropane Derivatives : A novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid, involving multiple steps from tert-butyl acrylate and chloromethyl phenyl sulfoxide, illustrates the complex transformations possible with cyclohexadiene derivatives (Toyota et al., 1996).
Photodecarbonylation and Photoreactivity
Engineering Reactions in Crystals : The study of photochemical reactivity of specific cyclohexanone derivatives in solution and crystalline states reveals insights into photodecarbonylation processes, highlighting the role of intramolecular interactions in determining the outcomes of photochemical reactions (Ng et al., 2001).
Probing Magnetic Properties : Linear chain compounds constructed using cyclohexane-1,2-dicarboxylate analogues exhibit unique magnetic properties, underlining the importance of molecular structure in defining magnetic behaviors in materials science (Zheng et al., 2008).
Properties
Molecular Formula |
C7H7FO4 |
---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
(1R,6S)-2-fluoro-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H7FO4/c8-4-2-1-3-5(9)7(4,12)6(10)11/h1-3,5,9,12H,(H,10,11)/t5-,7+/m0/s1 |
InChI Key |
MRJAXZUNYLKGBV-CAHLUQPWSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@](C(=C1)F)(C(=O)O)O)O |
Canonical SMILES |
C1=CC(C(C(=C1)F)(C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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